Zongertinib

Description

This compound is an orally bioavailable inhibitor of the receptor tyrosine kinase human epidermal growth factor receptor 2 (HER2; ErbB2; HER-2), with potential antineoplastic activity. Upon oral administration, this compound covalently binds to and inhibits the activity of both wild-type and HER2 mutants, including HER2 mutants with exon 20 insertion (ex20ins) mutations. This prevents HER2-mediated signaling and may lead to cell death in HER2-expressing tumor cells. HER2, a receptor tyrosine kinase overexpressed on a variety of tumor cell types, plays an important role in tumor cell proliferation and tumor vascularization.

This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

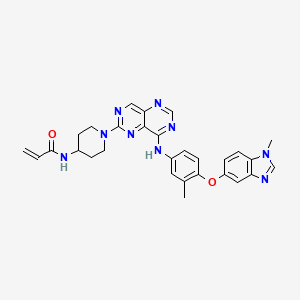

Structure

3D Structure

Properties

CAS No. |

2728667-27-2 |

|---|---|

Molecular Formula |

C29H29N9O2 |

Molecular Weight |

535.6 g/mol |

IUPAC Name |

N-[1-[4-[3-methyl-4-(1-methylbenzimidazol-5-yl)oxyanilino]pyrimido[5,4-d]pyrimidin-6-yl]piperidin-4-yl]prop-2-enamide |

InChI |

InChI=1S/C29H29N9O2/c1-4-26(39)34-19-9-11-38(12-10-19)29-30-15-23-27(36-29)28(32-16-31-23)35-20-5-8-25(18(2)13-20)40-21-6-7-24-22(14-21)33-17-37(24)3/h4-8,13-17,19H,1,9-12H2,2-3H3,(H,34,39)(H,31,32,35) |

InChI Key |

YSGNGFPNTLERCR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)NC2=NC=NC3=CN=C(N=C32)N4CCC(CC4)NC(=O)C=C)OC5=CC6=C(C=C5)N(C=N6)C |

Origin of Product |

United States |

Foundational & Exploratory

Zongertinib's Mechanism of Action in HER2-Mutant NSCLC: A Technical Guide

For Immediate Release

Vienna, Austria and Ingelheim, Germany – November 20, 2025 – Zongertinib (BI 1810631) is an investigational, oral, irreversible, and selective tyrosine kinase inhibitor (TKI) targeting human epidermal growth factor receptor 2 (HER2) mutations in non-small cell lung cancer (NSCLC).[1][2] Preclinical and clinical data have demonstrated this compound's potent anti-tumor activity and a manageable safety profile, offering a promising therapeutic option for patients with HER2-mutant NSCLC, a patient population with historically limited targeted treatment options.[1][3] This technical guide provides an in-depth overview of this compound's mechanism of action, supported by preclinical and clinical data, for researchers, scientists, and drug development professionals.

Core Mechanism: Covalent and Selective HER2 Inhibition

This compound is designed as a highly potent and selective covalent inhibitor of HER2.[4][5] It forms an irreversible bond with the HER2 kinase domain, including the challenging-to-target exon 20 insertion mutations, which are the most common type of HER2 mutation in NSCLC.[3][6] A key characteristic of this compound is its ability to spare wild-type epidermal growth factor receptor (EGFR), a feature that distinguishes it from pan-ErbB inhibitors.[4][7] This selectivity is crucial for minimizing EGFR-mediated toxicities, such as rash and diarrhea, which often limit the efficacy of less selective TKIs.[8][9]

The covalent binding of this compound to HER2 leads to a sustained inhibition of the receptor's kinase activity. This blockade disrupts downstream signaling pathways that are critical for tumor cell proliferation and survival.[10][11]

Impact on Downstream Signaling Pathways

Mutations in the HER2 gene lead to its constitutive activation, triggering a cascade of downstream signaling events that drive oncogenesis.[3] this compound effectively abrogates these signals by inhibiting HER2 phosphorylation.[4] Preclinical studies have consistently shown that treatment with this compound leads to a dose-dependent decrease in the phosphorylation of key downstream signaling proteins, including:

-

Phosphoinositide 3-kinase (PI3K)/AKT pathway: Inhibition of AKT phosphorylation.[4]

-

Mitogen-activated protein kinase (MAPK) pathway: Inhibition of ERK phosphorylation.[4][10]

By blocking these critical pathways, this compound effectively halts the uncontrolled cell growth and proliferation characteristic of HER2-mutant NSCLC.[11]

Potency and Selectivity: Preclinical Data

The potency and selectivity of this compound have been extensively characterized in a range of preclinical models.

Table 1: In Vitro Antiproliferative Activity (IC50) of this compound

| Cell Line | HER2/EGFR Status | This compound IC50 (nM) |

| NCI-H2170 | HER2 wild-type amplified | 6 |

| NCI-H2170 | HER2 YVMA insertion | 33 |

| Ba/F3 | HER2 wild-type | 1 |

| Ba/F3 | HER2 YVMA insertion | 16 |

| A431 | EGFR wild-type amplified | >5000 |

| Ba/F3 | EGFR dependent | 1540 |

Data sourced from MedchemExpress and other preclinical study reports.[2]

These data highlight this compound's potent inhibition of cells driven by HER2 alterations and its significantly lower activity against EGFR-dependent cells, confirming its HER2-selective profile.

Clinical Efficacy in HER2-Mutant NSCLC: The Beamion LUNG-1 Trial

The clinical efficacy of this compound was evaluated in the Phase 1b Beamion LUNG-1 trial in patients with previously treated HER2-mutant NSCLC.

Table 2: Beamion LUNG-1 Phase 1b Efficacy Data (Cohort 1, 120 mg dose)

| Efficacy Endpoint | Result (n=75) | 97.5% Confidence Interval |

| Objective Response Rate (ORR) | 66.7% | 53.8% - 77.5% |

| Complete Response (CR) | 1.7% | - |

| Partial Response (PR) | 70.7% | - |

| Disease Control Rate (DCR) | 94.8% | - |

Data presented at the IASLC 2024 World Conference on Lung Cancer.

The trial met its primary endpoint, demonstrating a statistically significant and clinically meaningful objective response rate.[2] Notably, tumor shrinkage of any magnitude was observed in 94% of all patients across different doses.[7] The study also reported encouraging preliminary intracranial activity in patients with brain metastases.[2]

Experimental Protocols

Cell Proliferation Assay

-

Cell Culture: HER2-mutant NSCLC cell lines (e.g., NCI-H2170 with engineered HER2 YVMA insertion) are cultured in appropriate media.

-

Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Treatment: Cells are treated with a serial dilution of this compound.

-

Incubation: Plates are incubated for 72 hours under standard cell culture conditions.

-

Viability Assessment: Cell viability is assessed using a luminescent cell viability assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.

-

Data Analysis: Luminescence is measured using a plate reader, and the data is used to calculate the half-maximal inhibitory concentration (IC50) values.

Western Blot Analysis for Signaling Proteins

-

Cell Treatment and Lysis: Cells are treated with this compound at various concentrations for a specified time, then lysed to extract total protein.

-

Protein Quantification: The total protein concentration in each lysate is determined using a BCA protein assay.

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked to prevent non-specific antibody binding.

-

Antibody Incubation: The membrane is incubated with primary antibodies specific for phosphorylated HER2, ERK, and AKT, as well as total HER2, ERK, and AKT as loading controls.

-

Secondary Antibody and Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using a chemiluminescent substrate.

Resistance Mechanisms

While this compound has shown efficacy in treatment-naïve and some previously treated patients, the development of acquired resistance is a potential challenge for all targeted therapies. HER2 amplification has been identified as a potential mechanism of acquired resistance to EGFR TKIs, and similar bypass signaling pathways could emerge as resistance mechanisms to this compound.[4] Further research is ongoing to fully elucidate the mechanisms of potential resistance to this compound and to develop strategies to overcome them.

Conclusion

This compound is a potent and selective covalent inhibitor of HER2 that has demonstrated significant preclinical and clinical activity in HER2-mutant NSCLC. Its mechanism of action, centered on the irreversible inhibition of HER2 and the subsequent blockade of downstream PI3K/AKT and MAPK signaling pathways, provides a strong rationale for its continued development. The EGFR-sparing profile of this compound translates to a favorable safety profile, potentially offering a significant advantage over less selective TKIs. The robust clinical data from the Beamion LUNG-1 trial underscore the promise of this compound as a new targeted therapy for this patient population.

References

- 1. mdpi.com [mdpi.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. HER2 amplification: a potential mechanism of acquired resistance to EGFR inhibition in EGFR mutant lung cancers that lack the second-site EGFR T790M mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound (BI 1810631), an Irreversible HER2 TKI, Spares EGFR Signaling and Improves Therapeutic Response in Preclinical Models and Patients with HER2-Driven Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. championsoncology.com [championsoncology.com]

- 7. Pardon Our Interruption [boehringer-ingelheim.com]

- 8. Frontiers | EMT-Mediated Acquired EGFR-TKI Resistance in NSCLC: Mechanisms and Strategies [frontiersin.org]

- 9. Cell Proliferation Assay | Kyinno Bio [kyinno.com]

- 10. mdpi.com [mdpi.com]

- 11. aacrjournals.org [aacrjournals.org]

Zongertinib: A Deep Dive into Preclinical Efficacy in Cancer Cell Lines

A Technical Guide for Researchers and Drug Development Professionals

Zongertinib (also known as BI 1810631) is an investigational, irreversible, and selective tyrosine kinase inhibitor (TKI) targeting human epidermal growth factor receptor 2 (HER2).[1][2] Preclinical studies have demonstrated its potential as a potent therapeutic agent against cancers driven by HER2 aberrations, particularly non-small cell lung cancer (NSCLC) with HER2 mutations.[3][4][5] This technical guide provides an in-depth overview of the preclinical evaluation of this compound in various cancer cell lines, detailing its mechanism of action, anti-proliferative activity, and the experimental protocols utilized in its assessment.

Mechanism of Action and Selectivity

This compound is designed to covalently bind to the HER2 kinase domain, leading to irreversible inhibition of its signaling activity.[1] A key feature of this compound is its high selectivity for HER2 over wild-type epidermal growth factor receptor (EGFR), a characteristic that may translate to a more favorable safety profile by minimizing EGFR-mediated toxicities commonly associated with other pan-ErbB inhibitors.[1][6] This selectivity is crucial for achieving a wider therapeutic window.

The downstream effects of this compound-mediated HER2 inhibition involve the suppression of key signaling pathways implicated in tumor growth and survival, notably the PI3K/AKT and MAPK pathways. By blocking these pathways, this compound effectively curtails uncontrolled cell proliferation and promotes apoptosis in HER2-dependent cancer cells.

Signaling Pathway of this compound Action

Caption: this compound covalently inhibits the HER2 receptor, blocking downstream PI3K/AKT and MAPK signaling pathways to reduce cell proliferation and promote apoptosis.

In Vitro Anti-proliferative Activity

The anti-proliferative effects of this compound have been evaluated across a panel of cancer cell lines with varying HER2 status, including those with HER2 amplification, overexpression, and specific mutations such as exon 20 insertions. The potency of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit cell growth by 50%.

Table 1: In Vitro Anti-proliferative Activity of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | HER2 Status | This compound IC50 (nM) | Reference |

| NCI-H2170 | NSCLC | HER2 Amplification | <100 | [3] |

| BT-474 | Breast Cancer | HER2 Amplification | <100 | [3] |

| AU565 | Breast Cancer | HER2 Amplification | <100 | [3] |

| HCC1954 | Breast Cancer | HER2 Amplification | <100 | [3] |

| OE19 | Gastric Cancer | HER2 Amplification | <100 | [3] |

| PC-9 EGFRKO,HER2YVMA | NSCLC | HER2 Exon 20 Insertion (YVMA) | 19 | [3] |

| NCI-H2170 HER2YVMA | NSCLC | HER2 Exon 20 Insertion (YVMA) | 20 | [3] |

| A431 | Epidermoid Carcinoma | EGFR Amplification | >5000 | [3] |

Note: The data presented are a summary from published preclinical studies. Specific IC50 values can vary between experiments and laboratories.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. The following sections outline the typical experimental protocols used to assess the efficacy of this compound in cancer cell lines.

Cell Viability and Proliferation Assays

These assays are fundamental to determining the cytotoxic and cytostatic effects of this compound.

Experimental Workflow for Cell Viability Assay

Caption: A typical workflow for assessing the effect of this compound on cancer cell viability.

Protocol:

-

Cell Seeding: Cancer cell lines are harvested during their exponential growth phase and seeded into 96-well microplates at a predetermined density (e.g., 1,000-5,000 cells per well).

-

Cell Adherence: The plates are incubated for 24 hours to allow the cells to adhere to the plate surface.

-

Drug Treatment: this compound is serially diluted to a range of concentrations in the appropriate cell culture medium. The medium in the wells is then replaced with the drug-containing medium. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The treated plates are incubated for a period of 72 hours.

-

Viability Assessment: A cell viability reagent, such as CellTiter-Glo® Luminescent Cell Viability Assay (Promega), is added to each well according to the manufacturer's instructions. This assay measures ATP levels, which are indicative of metabolically active cells.

-

Data Acquisition: The luminescence or absorbance is measured using a plate reader.

-

Data Analysis: The data are normalized to the vehicle-treated control wells, and IC50 values are calculated by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Western Blotting for Phospho-protein Analysis

Western blotting is employed to investigate the effect of this compound on the phosphorylation status of HER2 and its downstream signaling proteins.

Protocol:

-

Cell Lysis: Cells are treated with this compound for a specified time, then washed with ice-cold phosphate-buffered saline (PBS) and lysed in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the lysates is determined using a protein assay, such as the bicinchoninic acid (BCA) assay.

-

SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for phosphorylated and total forms of HER2, AKT, and ERK.

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Models

To evaluate the anti-tumor activity of this compound in a living organism, human cancer cell lines are implanted into immunocompromised mice to form tumors.

Protocol:

-

Cell Implantation: A suspension of human cancer cells (e.g., NCI-H2170) is subcutaneously injected into the flank of immunodeficient mice (e.g., nude or SCID mice).

-

Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

-

Treatment Administration: Once tumors reach the desired size, the mice are randomized into treatment and control groups. This compound is administered orally at a specified dose and schedule. The control group receives a vehicle solution.

-

Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.

-

Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a specified time point. Tumors are then excised and weighed.

Combination Therapies

Preclinical evidence suggests that this compound can act synergistically with other anti-cancer agents. For instance, it has been shown to enhance the activity of antibody-drug conjugates (ADCs) and KRAS G12C inhibitors.[3][4] These findings provide a strong rationale for clinical investigation of this compound in combination regimens to overcome potential resistance mechanisms and improve therapeutic outcomes.

Conclusion

The preclinical data for this compound strongly support its development as a targeted therapy for HER2-driven cancers. Its potent and selective inhibition of HER2, leading to the suppression of critical oncogenic signaling pathways, translates to significant anti-proliferative activity in relevant cancer cell line models. The detailed experimental protocols outlined in this guide provide a framework for the continued investigation and validation of this compound's therapeutic potential. Further preclinical and clinical studies are warranted to fully elucidate its efficacy and safety profile, both as a monotherapy and in combination with other anti-cancer agents.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. The development of this compound for HER2-mutant NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]

- 4. This compound (BI 1810631), an Irreversible HER2 TKI, Spares EGFR Signaling and Improves Therapeutic Response in Preclinical Models and Patients with HER2-Driven Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Collection - Data from this compound (BI 1810631), an Irreversible HER2 TKI, Spares EGFR Signaling and Improves Therapeutic Response in Preclinical Models and Patients with HER2-Driven Cancers - Cancer Discovery - Figshare [aacr.figshare.com]

- 6. ascopubs.org [ascopubs.org]

Zongertinib's Selectivity for HER2 Over EGFR: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zongertinib (BI 1810631) is an investigational, orally administered, irreversible tyrosine kinase inhibitor (TKI) designed for high potency and selectivity against human epidermal growth factor receptor 2 (HER2), including its oncogenic mutants, while sparing wild-type epidermal growth factor receptor (EGFR).[1][2] This selectivity is crucial for minimizing EGFR-related toxicities, such as rash and diarrhea, which often limit the efficacy of less selective pan-ErbB inhibitors.[3][4] Alterations in the HER2 gene, which occur in 2-4% of non-small cell lung cancers (NSCLC), are oncogenic drivers associated with aggressive disease and poor prognosis.[5][6] this compound is being developed to address the unmet need for a targeted, well-tolerated therapy for patients with HER2-driven cancers.[5]

This technical guide provides an in-depth analysis of the preclinical data that quantitatively defines this compound's selectivity for HER2 over EGFR. It includes detailed methodologies for the key experiments that form the basis of our understanding of its mechanism of action and selectivity profile.

Mechanism of Action and Structural Basis for Selectivity

This compound is a covalent inhibitor that forms an irreversible bond with the cysteine 805 (C805) residue within the ATP-binding site of the HER2 kinase domain.[1] This covalent modification blocks HER2 phosphorylation and subsequently inhibits the activation of downstream signaling pathways critical for cell proliferation and survival, including the MAPK and PI3K/Akt pathways.[1]

The remarkable selectivity of this compound for HER2 over EGFR stems from the exploitation of a single amino acid difference within the drug-binding pockets of these two highly homologous receptors. This structural nuance allows for a precise fit and covalent engagement with HER2's C805, while having a significantly lower affinity for the corresponding region in wild-type EGFR.

Quantitative Selectivity Profile

The selectivity of this compound has been quantified through a series of biochemical and cellular assays. The data consistently demonstrates a significant therapeutic window, with potent inhibition of HER2 and its variants at concentrations that spare wild-type EGFR.

Biochemical Kinase Assays

In biochemical assays, this compound shows high potency for HER2 with a greater than 25-fold selectivity over EGFR. A broad kinase screen against 397 kinases at a 1 µmol/L concentration revealed that this compound has a very clean profile, inhibiting only two other kinases, HER4 and BMX, by more than 80%.

Table 1: Biochemical IC50 Values of this compound for Selected Kinases

| Kinase Target | IC50 (nmol/L) | Fold Selectivity (vs. HER2) |

| HER2 | Value < EGFR | 1 |

| EGFR | >25x HER2 IC50 | >25 |

| HER4 | Data not specified | Data not specified |

| BMX | Data not specified | Data not specified |

| Source: Data compiled from in vitro kinase assays. |

Cellular Assays

Cell-based assays confirm the potent and selective activity of this compound in a more physiologically relevant context. In engineered Ba/F3 cells, which are dependent on specific kinases for survival, this compound demonstrates approximately 100-fold greater sparing of EGFR^WT compared to its activity against the HER2^YVMA mutation, a common oncogenic variant in NSCLC.[1]

Table 2: Cellular IC50 Values of this compound in Engineered and Cancer Cell Lines

| Cell Line Model | Target Dependence | This compound IC50 (nmol/L) |

| Ba/F3 | HER2^YVMA | 16 |

| Ba/F3 | EGFR^WT | 1,540 |

| A431 (Human Epidermoid Carcinoma) | EGFR^WT | >5,000 |

| Source: Data compiled from cellular proliferation and phosphorylation assays.[7] |

Signaling Pathway Analysis

This compound's selective inhibition of HER2 leads to the downregulation of key downstream signaling pathways that drive tumor growth.

Caption: this compound selectively inhibits HER2, blocking downstream PI3K/Akt and MAPK pathways.

Experimental Methodologies

The following sections describe the detailed protocols for the key experiments used to establish the selectivity and potency of this compound.

In Vitro Biochemical Kinase Assay

This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of purified kinases.

Caption: Workflow for a radiometric in vitro biochemical kinase assay.

Protocol Details:

-

Reagent Preparation : this compound is serially diluted in DMSO to create a range of concentrations. Purified recombinant human kinase enzymes (e.g., HER2, EGFR) and their specific peptide substrates are prepared in a reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT). ATP is prepared at a specified concentration (e.g., 10 µM, near the apparent Kₘ), often spiked with a radioactive isotope like [γ-³³P]ATP.

-

Reaction Incubation : The assay is performed in multi-well plates. Diluted this compound is first added to the wells, followed by the kinase enzyme. The mixture is pre-incubated to allow for inhibitor binding.

-

Kinase Reaction Initiation : The kinase reaction is initiated by adding the ATP and substrate mixture. The plate is incubated at a controlled temperature (e.g., 30°C) for a set period.

-

Detection and Quantification : The reaction is stopped, and the reaction mixture is transferred to a filter membrane which captures the phosphorylated substrate. Unreacted [γ-³³P]ATP is washed away. The radioactivity on the filter, corresponding to the amount of phosphorylated substrate, is measured using a scintillation counter.

-

Data Analysis : The percentage of kinase activity inhibition is calculated for each this compound concentration relative to a DMSO vehicle control. The IC50 value is determined by fitting the data to a four-parameter logistic curve.

Cellular Proliferation Assay (Ba/F3 Model)

This assay measures the effect of this compound on the viability of cells engineered to be dependent on either HER2 or EGFR signaling for their proliferation and survival.

Caption: Workflow for the Ba/F3 cellular proliferation assay using CellTiter-Glo®.

Protocol Details:

-

Cell Culture and Seeding : Murine pro-B Ba/F3 cells, stably transfected to express either human HER2^YVMA or EGFR^WT, are cultured in appropriate media without their native growth factor (IL-3), making them dependent on the expressed human kinase. Cells are seeded into opaque-walled 96-well plates at a predetermined density (e.g., 5,000 cells/well).

-

Compound Treatment : Cells are treated with a range of concentrations of this compound or a vehicle control (DMSO).

-

Incubation : The plates are incubated for a period that allows for multiple cell doublings (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO₂).

-

Viability Measurement : After incubation, the plates are equilibrated to room temperature. A volume of CellTiter-Glo® Luminescent Cell Viability Assay reagent equal to the culture volume is added to each well.

-

Signal Detection : The plate is mixed on an orbital shaker to induce cell lysis and release ATP. After a brief incubation to stabilize the luminescent signal, the luminescence, which is directly proportional to the amount of ATP and thus the number of viable cells, is measured using a luminometer.

-

Data Analysis : The luminescent signal is converted to percentage of inhibition relative to vehicle-treated controls. IC50 values are calculated using non-linear regression analysis.

Cellular Phosphorylation Assay (In-Cell ELISA or Western Blot)

This assay directly measures the ability of this compound to inhibit the phosphorylation of HER2 and its downstream targets like ERK within cancer cells.

Protocol Details (In-Cell ELISA):

-

Cell Seeding and Treatment : Cancer cells (e.g., NCI-N87 for HER2, A431 for EGFR) are seeded in 96-well plates and allowed to attach. Cells are then serum-starved before being treated with various concentrations of this compound for a defined period (e.g., 2 hours).

-

Fixation and Permeabilization : The culture medium is removed, and cells are fixed with a formaldehyde-based solution. Following fixation, cells are washed and permeabilized using a detergent-based buffer to allow antibodies to enter the cells.

-

Immunodetection : The wells are blocked and then incubated with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-pHER2 Tyr1248). After washing, a secondary antibody conjugated to an enzyme like horseradish peroxidase (HRP) is added.

-

Signal Development : A colorimetric or chemiluminescent HRP substrate is added to the wells. The enzymatic reaction produces a signal that is proportional to the amount of phosphorylated protein.

-

Quantification : The reaction is stopped, and the absorbance or luminescence is read on a plate reader. Data is normalized to total cell number and IC50 values are calculated.

Conclusion

The comprehensive preclinical data demonstrates that this compound is a highly potent and selective irreversible inhibitor of HER2. Its mechanism of action, which leverages a key structural difference in the ATP-binding pocket between HER2 and EGFR, translates to a wide therapeutic window in both biochemical and cellular models. This high degree of selectivity is designed to maximize on-target efficacy against HER2-driven cancers while minimizing the off-target, EGFR-mediated toxicities that have limited other TKIs, positioning this compound as a promising therapeutic candidate.[8][9]

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. researchgate.net [researchgate.net]

- 3. Phospho-specific ELISA Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 4. This compound Lung Cancer Treatment: Promising Trial Data | Technology Networks [technologynetworks.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. lungcancerresearchfoundation.org [lungcancerresearchfoundation.org]

- 7. m.youtube.com [m.youtube.com]

- 8. PathScan® Phospho-HER2/ErbB2 (Tyr1221/1222) Sandwich ELISA Kit | Cell Signaling Technology [cellsignal.com]

- 9. reactionbiology.com [reactionbiology.com]

In Vitro Phosphorylation Assays with Zongertinib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zongertinib (BI 1810631) is a potent, selective, and irreversible inhibitor of Human Epidermal Growth Factor Receptor 2 (HER2), a receptor tyrosine kinase frequently implicated in the pathogenesis of various cancers, notably non-small cell lung cancer (NSCLC).[1][2][3] Its mechanism of action centers on the direct inhibition of HER2 autophosphorylation and the subsequent blockade of downstream signaling cascades that drive tumor cell proliferation and survival.[1][2][3] This technical guide provides an in-depth overview of the core in vitro phosphorylation assays essential for characterizing the activity of this compound. It includes detailed experimental protocols, a summary of key quantitative data, and visualizations of the relevant signaling pathways and experimental workflows.

Introduction to this compound and its Mechanism of Action

This compound is a tyrosine kinase inhibitor (TKI) that specifically targets both wild-type and mutated forms of HER2.[3][4] A key characteristic of this compound is its high selectivity for HER2 over the Epidermal Growth Factor Receptor (EGFR), which serves to minimize EGFR-related toxicities often observed with less selective TKIs.[3] this compound forms a covalent bond with a cysteine residue (Cys805) in the ATP-binding pocket of the HER2 kinase domain, leading to irreversible inhibition of its catalytic activity.[3] This targeted inhibition prevents the phosphorylation of HER2 and subsequently blocks the activation of critical downstream signaling pathways, including the PI3K/AKT and MAPK/ERK pathways, thereby impeding cancer cell proliferation.[1][3][5][6][7]

Signaling Pathway Overview

The diagram below illustrates the HER2 signaling pathway and the point of inhibition by this compound. Upon dimerization, HER2 undergoes autophosphorylation on specific tyrosine residues, creating docking sites for adaptor proteins and initiating downstream signaling. This compound directly blocks this initial phosphorylation event.

Data Presentation: In Vitro Activity of this compound

The following tables summarize the in vitro inhibitory activity of this compound from various phosphorylation and proliferation assays.

Table 1: Cellular Phosphorylation and Proliferation Inhibition by this compound

| Cell Line | Assay Type | Target | IC50 (nM) | Reference |

| HEK293 | Cellular Phosphorylation | HER2 (YVMA mutant) | - | [1] |

| Ba/F3 | Proliferation | HER2 (YVMA mutant) | 16 | [1] |

| Ba/F3 | Proliferation | EGFR (wild-type) | 1540 | [1] |

| NCI-N87 | Proliferation | HER2 amplified | 1.8 | [8] |

| SK-BR-3 | Proliferation | HER2 amplified | 3.2 | [8] |

| MDA-MB-453 | Proliferation | HER2 amplified | 4.5 | [8] |

| H2170 | Proliferation | HER2 (YVMA mutant) | 6.3 | [8] |

| A431 | Proliferation | EGFR (wild-type) | >5000 | [1] |

Table 2: Biochemical Kinase Assay Data for this compound

| Kinase | Assay Format | IC50 (nM) | Reference |

| HER2 | LanthaScreen | 0.4 | [1] |

| EGFR | LanthaScreen | 38 | [1] |

| HER4 | LanthaScreen | 1.9 | [1] |

| BLK | LanthaScreen | 2.3 | [1] |

| LCK | LanthaScreen | 5.8 | [1] |

| SRC | LanthaScreen | 8.4 | [1] |

Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to evaluate the phosphorylation inhibitory activity of this compound.

Cellular HER2 Phosphorylation Assay (Western Blotting)

This assay measures the ability of this compound to inhibit the autophosphorylation of HER2 in a cellular context.

-

HER2-expressing cells (e.g., HEK293-HER2, NCI-N87, SK-BR-3)

-

Cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics

-

This compound stock solution (in DMSO)

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-phospho-HER2 (e.g., Tyr1248), anti-total HER2, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

-

Cell Culture and Treatment:

-

Seed HER2-expressing cells in 6-well plates and grow to 70-80% confluency.

-

Serum-starve the cells for 16-24 hours.

-

Prepare serial dilutions of this compound in serum-free media.

-

Treat the cells with varying concentrations of this compound for 2-4 hours. Include a vehicle control (DMSO).

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells with ice-cold lysis buffer.

-

Clarify the lysates by centrifugation.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

-

Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Apply chemiluminescent substrate and capture the signal using an imaging system.

-

Quantify band intensities to determine the inhibition of HER2 and ERK phosphorylation.

-

Biochemical Kinase Assay (LanthaScreen™ TR-FRET)

This assay measures the direct inhibitory effect of this compound on the enzymatic activity of purified HER2 kinase.

The LanthaScreen™ assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. A terbium-labeled anti-phosphopeptide antibody (donor) and a fluorescein-labeled peptide substrate (acceptor) are used. Kinase-mediated phosphorylation of the substrate brings the donor and acceptor into close proximity, resulting in a FRET signal. Inhibition of the kinase by this compound leads to a decrease in the FRET signal.

-

Purified recombinant HER2 kinase

-

Fluorescein-labeled peptide substrate for HER2

-

Terbium-labeled anti-phosphopeptide antibody

-

ATP

-

This compound

-

Kinase buffer

-

EDTA solution

-

TR-FRET compatible microplate reader

-

Prepare Reagents:

-

Prepare a serial dilution of this compound in kinase buffer.

-

Prepare a solution of HER2 kinase and fluorescein-labeled substrate in kinase buffer.

-

Prepare a solution of ATP in kinase buffer.

-

-

Kinase Reaction:

-

Add the this compound dilutions to the wells of a microplate.

-

Add the HER2 kinase/substrate mixture to the wells.

-

Initiate the reaction by adding the ATP solution.

-

Incubate for 60 minutes at room temperature.

-

-

Detection:

-

Stop the reaction by adding EDTA solution.

-

Add the terbium-labeled antibody solution.

-

Incubate for 30-60 minutes at room temperature.

-

Measure the TR-FRET signal using a plate reader (excitation at 340 nm, emission at 495 nm and 520 nm).

-

-

Data Analysis:

-

Calculate the emission ratio (520 nm / 495 nm).

-

Plot the emission ratio against the this compound concentration to determine the IC50 value.

-

Cell Proliferation Assay (Ba/F3 Cells)

This assay assesses the ability of this compound to inhibit the proliferation of cells that are dependent on HER2 signaling for their growth and survival.

Ba/F3 cells are a murine pro-B cell line that is dependent on interleukin-3 (IL-3) for proliferation. When engineered to express a constitutively active kinase like a HER2 mutant, they become IL-3 independent and rely on the kinase's activity for survival. Inhibition of the driving kinase by this compound will lead to a decrease in cell viability.

-

Cell Culture:

-

Culture Ba/F3 cells engineered to express the HER2 mutant of interest in RPMI-1640 medium supplemented with 10% FBS, without IL-3.

-

-

Assay Setup:

-

Seed the Ba/F3-HER2 mutant cells in a 96-well plate.

-

Prepare a serial dilution of this compound.

-

Add the this compound dilutions to the cells.

-

-

Incubation and Readout:

-

Incubate the plate for 72 hours at 37°C.

-

Assess cell viability using a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of viable cells.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Normalize the data to the vehicle-treated control.

-

Plot the percentage of viable cells against the this compound concentration to determine the IC50 value.

-

Conclusion

The in vitro phosphorylation and proliferation assays described in this guide are fundamental for the preclinical characterization of this compound. These assays provide quantitative data on the potency and selectivity of this compound in inhibiting HER2 kinase activity and its downstream signaling pathways, ultimately leading to the inhibition of cancer cell growth. The detailed protocols and workflows presented here offer a robust framework for researchers and drug development professionals working with this compound and other HER2-targeted therapies.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. drugs.com [drugs.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. boehringer-ingelheim.com [boehringer-ingelheim.com]

- 5. HER2/PI3K/AKT pathway in HER2-positive breast cancer: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Zongertinib's Effect on Downstream Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zongertinib (BI 1810631) is a potent and selective, irreversible tyrosine kinase inhibitor (TKI) targeting human epidermal growth factor receptor 2 (HER2).[1][2] Unlike pan-ERBB inhibitors, this compound was designed to spare wild-type epidermal growth factor receptor (EGFR), thereby mitigating EGFR-mediated toxicities.[1][2] This technical guide provides an in-depth analysis of this compound's mechanism of action, with a particular focus on its effects on downstream signaling pathways. It includes a compilation of key quantitative data, detailed experimental protocols for relevant assays, and visualizations of the underlying biological processes to support further research and development in the field of oncology.

Mechanism of Action

This compound is a covalent inhibitor that forms a permanent bond with a cysteine residue (C805) in the kinase domain of HER2.[1] This irreversible binding effectively blocks the autophosphorylation of HER2 and subsequent activation of downstream signaling cascades. The primary pathways inhibited by this compound are the mitogen-activated protein kinase (MAPK) and the phosphoinositide 3-kinase (PI3K)/AKT pathways, which are crucial for cell proliferation, survival, and differentiation.[1] By inhibiting these pathways, this compound has demonstrated significant anti-tumor activity in preclinical models of HER2-driven cancers.[1][2]

Quantitative Data

The following tables summarize the key quantitative data regarding this compound's potency and its effects on downstream signaling molecules.

Table 1: In Vitro Potency of this compound (IC50 values)

| Cell Line/Target | HER2 Status | This compound IC50 (nM) | Reference |

| Ba/F3 HER2YVMA | Mutant | 16 | [1] |

| Ba/F3 HER2YVMA, C805S | Mutant (covalent binding site removed) | 554 | [1] |

| NCI-H2170 HER2YVMA | Mutant | 20 | [3] |

| PC-9 EGFRKO, HER2YVMA | Mutant | 19 | [3] |

| AU565 | WT (amplified) | <100 | [1] |

| BT-474 | WT (amplified) | <100 | [1] |

| HCC1419 | WT (amplified) | <100 | [1] |

| HCC1954 | WT (amplified) | <100 | [1] |

| NCI-H2170 | WT (amplified) | <100 | [1] |

| OE19 | WT (amplified) | <100 | [1] |

| A431 | EGFR dependent | >5,000 | [3] |

Table 2: Dose-Dependent Effect of this compound on Downstream Signaling in NCI-N87 Cells

| This compound Concentration (nM) | Time (hours) | p-HER2 (Y1196) Inhibition (%) | p-ERK Inhibition (%) | p-AKT (S473) Inhibition (%) |

| 10 | 24 | ~50 | ~40 | ~30 |

| 100 | 24 | >90 | >80 | >70 |

| 1000 | 24 | >95 | >90 | >85 |

| 10 | 48 | ~60 | ~50 | ~40 |

| 100 | 48 | >95 | >90 | >80 |

| 1000 | 48 | >95 | >95 | >90 |

(Data estimated from Western blot images in Figure 2E of Wilding et al., Cancer Discovery, 2025)

Signaling Pathway Diagrams

The following diagrams illustrate the HER2 signaling pathway and the mechanism of inhibition by this compound.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability Assay (CellTiter-Glo®)

This protocol is adapted from the Promega CellTiter-Glo® Luminescent Cell Viability Assay technical bulletin.[4][5][6][7]

Objective: To determine the number of viable cells in culture after treatment with this compound by quantifying ATP.

Materials:

-

CellTiter-Glo® Reagent (Promega, Cat. No. G7570, G7571, G7572, or G7573)

-

Opaque-walled 96-well plates

-

Mammalian cells in culture

-

This compound stock solution

-

Luminometer

Procedure:

-

Cell Seeding: Seed cells into an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate overnight to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations of this compound to the appropriate wells. Include vehicle-treated and untreated control wells.

-

Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

-

Reagent Preparation: Thaw the CellTiter-Glo® Buffer and allow it to equilibrate to room temperature. Reconstitute the lyophilized CellTiter-Glo® Substrate with the buffer to form the CellTiter-Glo® Reagent. Mix gently by inverting until the substrate is completely dissolved.

-

Assay:

-

Equilibrate the plate to room temperature for approximately 30 minutes.

-

Add 100 µL of CellTiter-Glo® Reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition: Measure the luminescence of each well using a luminometer.

-

Data Analysis: The luminescent signal is proportional to the amount of ATP and, therefore, the number of viable cells. Calculate the percentage of cell viability relative to the vehicle-treated control and plot dose-response curves to determine the IC50 value.

Western Blotting

This protocol is a general guideline adapted from Cell Signaling Technology protocols for the detection of phosphorylated and total proteins.

Objective: To assess the levels of total and phosphorylated HER2, AKT, and ERK in cell lysates following treatment with this compound.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay reagent (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)

-

Primary antibodies (e.g., anti-p-HER2, anti-HER2, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Culture cells to 70-80% confluency and treat with various concentrations of this compound for the desired time.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer. Scrape the cells and collect the lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

-

Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

-

SDS-PAGE: Load equal amounts of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 5-10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

-

Stripping and Re-probing: To detect another protein on the same blot, the membrane can be stripped of the first set of antibodies and re-probed with a different primary antibody (e.g., for a total protein control).

Kinase Selectivity Assay

A specific, detailed protocol for the kinase selectivity profiling of this compound is not publicly available and was likely performed as a commercial service. However, a general protocol for such an assay is described below, based on common industry practices.[8][9][10][11][12]

Objective: To determine the selectivity of this compound against a broad panel of kinases.

General Principle: The assay measures the ability of this compound to inhibit the activity of a large number of purified kinases in vitro. Kinase activity is typically measured by quantifying the phosphorylation of a substrate, often through the detection of ATP consumption.

General Procedure:

-

Assay Setup: A panel of purified kinases is assembled in a multi-well plate format.

-

Compound Addition: this compound is added to the wells at a single high concentration (for initial screening) or in a dose-response format (for IC50 determination).

-

Reaction Initiation: The kinase reaction is initiated by the addition of a substrate and ATP.

-

Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature.

-

Detection: The reaction is stopped, and the kinase activity is measured. A common method is the ADP-Glo™ Kinase Assay (Promega), which quantifies the amount of ADP produced, a direct measure of kinase activity.

-

Data Analysis: The percentage of inhibition for each kinase is calculated relative to a vehicle control. For dose-response experiments, IC50 values are determined. The results are often visualized using a phylogenetic tree of the human kinome to illustrate the selectivity profile.

Conclusion

This compound is a highly potent and selective irreversible inhibitor of HER2. It effectively blocks the activation of the MAPK and PI3K/AKT downstream signaling pathways, leading to the inhibition of cell proliferation and survival in HER2-driven cancer cells. The data presented in this guide, along with the detailed experimental protocols, provide a comprehensive resource for researchers and drug developers working on HER2-targeted therapies. The high selectivity of this compound for HER2 over EGFR represents a significant advantage, potentially leading to a better-tolerated and more effective treatment for patients with HER2-mutant cancers.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. This compound (BI 1810631), an Irreversible HER2 TKI, Spares EGFR Signaling and Improves Therapeutic Response in Preclinical Models and Patients with HER2-Driven Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. OUH - Protocols [ous-research.no]

- 5. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]

- 6. promega.com [promega.com]

- 7. promega.com [promega.com]

- 8. Kinase Selectivity Profiling System: General Panel Protocol [promega.com]

- 9. Kinase Selectivity Profiling Systems—General Panel [promega.jp]

- 10. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. worldwide.promega.com [worldwide.promega.com]

Methodological & Application

Zongertinib Application Notes and Protocols for In Vivo Mouse Xenograft Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of Zongertinib (also known as BI 1810631), a potent and selective irreversible HER2 tyrosine kinase inhibitor (TKI), in preclinical in vivo mouse xenograft studies. The following information is based on published preclinical data and is intended to guide researchers in designing and executing robust experiments to evaluate the anti-tumor efficacy of this compound.

Signaling Pathway and Mechanism of Action

This compound is a covalent HER2 inhibitor that potently and selectively blocks HER2 signaling while sparing Epidermal Growth Factor Receptor (EGFR).[1][2] Alterations in the HER2 gene, such as mutations and amplification, can lead to the overactivation of downstream signaling pathways, promoting uncontrolled cell proliferation and tumor growth.[3] The primary signaling cascades downstream of HER2 include the MAPK and PI3K/AKT pathways.[1] By irreversibly binding to HER2, this compound effectively inhibits these pathways, leading to reduced tumor cell growth.

In Vivo Efficacy and Dosage

Preclinical studies in mouse xenograft models have demonstrated the dose-dependent anti-tumor activity of this compound in various HER2-driven cancer types, including non-small cell lung cancer (NSCLC) and breast cancer.[1][4]

Summary of In Vivo Dosages and Effects

| Tumor Model | Cell Line | Dosage | Dosing Schedule | Observed Effect |

| Gastric Cancer | NCI-N87 (ERBB2 amplified) | 2.5 mg/kg | Twice a day (BID) | Delayed tumor growth |

| Gastric Cancer | NCI-N87 (ERBB2 amplified) | 5 mg/kg | Once a day (QD) | Delayed tumor growth |

| Gastric Cancer | NCI-N87 (ERBB2 amplified) | 5 mg/kg | Twice a day (BID) | Tumor shrinkage |

| Gastric Cancer | NCI-N87 (ERBB2 amplified) | 10 mg/kg and above | Once a day (QD) | Tumor shrinkage |

| Breast Cancer | HER2-amplified CDX Models | 5–40 mg/kg | Once a day (QD) | Dose-dependent inhibition of tumor growth |

| Breast Cancer | HER2-amplified CDX Models | ≥ 20 mg/kg | Once a day (QD) | Tumor regressions |

Experimental Protocols

The following are generalized protocols for conducting in vivo mouse xenograft studies with this compound. These should be adapted based on the specific cell line, mouse strain, and experimental goals.

Cell Culture and Xenograft Implantation

-

Cell Lines: Use cancer cell lines with known HER2 alterations (e.g., NCI-N87 for HER2 amplification).

-

Cell Culture: Culture cells in appropriate media and conditions as recommended by the supplier.

-

Animal Model: Utilize immunodeficient mice (e.g., athymic nude mice or NOD-SCID mice).

-

Implantation:

-

Harvest cultured cells and resuspend in a suitable medium (e.g., PBS or Matrigel mixture).

-

Subcutaneously inject the cell suspension (typically 1 x 106 to 5 x 106 cells) into the flank of each mouse.

-

Monitor the mice for tumor formation.

-

This compound Formulation and Administration

-

Formulation: While specific vehicle details for preclinical studies are not always published, a common practice for oral administration of small molecule inhibitors is suspension in a vehicle such as 0.5% Natrosol or a similar aqueous-based solution. A spray-dried dispersion (SDD) formulation has been developed to improve solubility and bioavailability.[5][6]

-

Administration Route: Oral gavage is the typical route of administration for this compound in mice.

-

Dosing:

-

Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups.

-

Administer this compound orally at the desired dose and schedule (e.g., once or twice daily).

-

The control group should receive the vehicle only.

-

Monitoring and Endpoints

-

Tumor Measurement: Measure tumor dimensions (length and width) with calipers 2-3 times per week. Calculate tumor volume using the formula: (L x W²) / 2, where L is the longest dimension and W is the shortest dimension.

-

Body Weight: Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.

-

Clinical Observations: Observe the general health and behavior of the animals daily.

-

Endpoints:

-

Primary endpoint is typically tumor growth inhibition.

-

Secondary endpoints can include body weight changes, clinical signs of toxicity, and survival.

-

At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., western blotting for p-HER2, p-AKT, p-ERK).

-

Experimental Workflow Diagram

Important Considerations

-

Animal Welfare: All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

-

Statistical Analysis: A sufficient number of animals per group (typically 8-10) is required for statistically significant results.

-

Pharmacokinetics: The pharmacokinetic properties of this compound, including its good oral bioavailability, should be considered when designing dosing schedules.[7]

These application notes and protocols are intended to serve as a comprehensive guide for researchers. For specific experimental details and troubleshooting, it is recommended to consult the primary literature.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. This compound (BI 1810631), an Irreversible HER2 TKI, Spares EGFR Signaling and Improves Therapeutic Response in Preclinical Models and Patients with HER2-Driven Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pardon Our Interruption [boehringer-ingelheim.com]

- 4. researchgate.net [researchgate.net]

- 5. Nonclinical and Clinical Assessments of an Optimized Tablet Formulation of the Novel HER2-Selective Tyrosine Kinase Inhibitor this compound: Focus on Relative Bioavailability and Impact of Variation of Gastric pH - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Relative Bioavailability of this compound, an Orally Administered HER2-Selective Tyrosine Kinase Inhibitor, under Fed and Fasted Conditions in Healthy Male Participants: Results from Two Randomized, Open-Label, Crossover Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]

Detecting HER2 Mutations for Zongertinib Clinical Trial Eligibility: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zongertinib (formerly BI 1810631) is a selective and irreversible tyrosine kinase inhibitor (TKI) that targets human epidermal growth factor receptor 2 (HER2).[1] It has received accelerated approval from the U.S. Food and Drug Administration (FDA) for the treatment of adult patients with unresectable or metastatic non-squamous non-small cell lung cancer (NSCLC) whose tumors have activating mutations in the HER2 tyrosine kinase domain (TKD).[2] Clinical trial eligibility for this compound is contingent on the accurate detection of these specific HER2 mutations. This document provides detailed application notes and protocols for the identification of these mutations.

This compound works by covalently binding to the HER2 receptor, including those with exon 20 insertions, thereby inhibiting downstream signaling pathways like the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[3][4][5][6] This targeted mechanism spares the wild-type epidermal growth factor receptor (EGFR), which may limit certain toxicities associated with less selective TKIs.

Activating HER2 mutations, particularly insertions in exon 20, are the key biomarkers for this compound eligibility. These mutations are found in approximately 2-4% of NSCLC cases.[2] The most common HER2 exon 20 insertion is A775_G776insYVMA.[1][7] Accurate and sensitive detection of these mutations in tumor tissue is therefore critical for patient selection.

HER2 Mutation Detection Methods: A Comparative Overview

Several molecular techniques can be employed to detect HER2 mutations. The choice of method depends on factors such as the required sensitivity, turnaround time, and the specific mutations being targeted. The FDA has approved the Oncomine™ Dx Target Test as a companion diagnostic for this compound.

| Method | Principle | Limit of Detection (LOD) | Throughput | Advantages | Disadvantages |

| Next-Generation Sequencing (NGS) | Massively parallel sequencing of targeted gene regions or the whole exome/genome. | As low as 0.1% allele frequency.[1] For HER2 exon 20 insertions, the Oncomine Dx Target Test has an LOD of 4.8-5.0% allele frequency.[2][8][9] | High | Comprehensive detection of known and novel mutations, single nucleotide variants (SNVs), and insertions/deletions (indels).[1] Can analyze multiple genes simultaneously. | Longer turnaround time and higher cost compared to other methods. Data analysis can be complex. |

| Allele-Specific PCR (AS-PCR) | Utilizes primers designed to specifically amplify DNA sequences containing a known mutation. | Can detect mutant alleles at frequencies as low as 1%.[1] | Low to Medium | Rapid, cost-effective, and highly sensitive for known mutations. | Can only detect predefined mutations; will not identify novel variants. |

| Sanger Sequencing | Dideoxy chain termination method to determine the nucleotide sequence of a specific DNA fragment. | Approximately 15-20% allele frequency. | Low | Considered the "gold standard" for sequence validation. Relatively simple data analysis. | Lower sensitivity compared to NGS and AS-PCR, making it less suitable for detecting low-frequency mutations in heterogeneous tumor samples. |

Experimental Protocols

Sample Preparation from Formalin-Fixed, Paraffin-Embedded (FFPE) Tissue

High-quality nucleic acid extraction from FFPE tissue is a critical first step for all subsequent molecular analyses.

Materials:

-

FFPE tissue block or slides

-

Xylene or a xylene substitute

-

Graded ethanol series (100%, 95%, 70%)

-

Tissue digestion buffer with Proteinase K

-

DNA/RNA extraction kit (e.g., QIAamp DNA FFPE Tissue Kit)

Protocol:

-

Deparaffinization:

-

For FFPE blocks, cut 5-10 µm sections.

-

For slides, immerse in xylene or a xylene substitute to dissolve the paraffin.

-

-

Rehydration: Sequentially wash the tissue sections with 100%, 95%, and 70% ethanol, followed by a water wash.

-

Tissue Digestion:

-

Scrape the tissue into a microcentrifuge tube.

-

Add tissue digestion buffer and Proteinase K.

-

Incubate at 56°C overnight or according to the kit manufacturer's instructions to lyse the cells and digest proteins.

-

-

De-crosslinking: Incubate the lysate at 90°C to reverse formalin-induced cross-linking.

-

Nucleic Acid Extraction: Proceed with DNA and/or RNA extraction following the protocol of your chosen commercial kit.

-

Quantification and Quality Control:

-

Quantify the extracted DNA and RNA using a fluorometric method (e.g., Qubit).

-

Assess DNA quality by spectrophotometry (A260/A280 and A260/A230 ratios) and/or a PCR-based quality control assay.

-

HER2 Mutation Detection using Next-Generation Sequencing (NGS)

The Oncomine™ Dx Target Test is an FDA-approved NGS-based companion diagnostic for this compound. The following is a generalized workflow. For detailed, step-by-step instructions, refer to the official Oncomine™ Dx Target Test user manual.[2][9][10][11][12][13][14][15]

Materials:

-

Extracted DNA from FFPE tissue (minimum 10 ng)

-

Oncomine™ Dx Target Test Kit (or other targeted NGS panel)

-

NGS instrument (e.g., Ion PGM™ Dx System)

Protocol:

-

Library Preparation:

-

Target Amplification: Amplify the target regions of the DNA, including HER2 exon 20, using a multiplex PCR approach with the provided primer panel.

-

Adapter Ligation: Ligate sequencing adapters to the amplified DNA fragments. These adapters contain sequences for binding to the sequencing flow cell and for sample indexing.

-

Library Purification and Quantification: Purify the prepared library to remove unincorporated primers and adapters. Quantify the library to ensure an optimal amount is used for sequencing.

-

-

Template Preparation (Emulsion PCR):

-

Clonally amplify the library molecules on template-preparation beads.

-

-

Sequencing:

-

Load the prepared template onto the NGS instrument.

-

Perform sequencing-by-synthesis.

-

-

Data Analysis:

-

The instrument's software aligns the sequencing reads to a reference genome.

-

Variant calling algorithms identify single nucleotide variants, insertions, and deletions within the targeted regions, including HER2 exon 20.

-

The software generates a report indicating the presence or absence of clinically relevant HER2 mutations.

-

HER2 Exon 20 Insertion (A775_G776insYVMA) Detection by Allele-Specific PCR (AS-PCR)

This protocol is designed to specifically detect the common HER2 A775_G776insYVMA insertion mutation.

Materials:

-

Extracted DNA from FFPE tissue

-

Allele-specific primers for the A775_G776insYVMA mutation and wild-type control

-

Hot-start Taq DNA polymerase and dNTPs

-

Real-time PCR instrument

Primer Design:

-

Forward Primer (Wild-Type): Designed to anneal to the wild-type HER2 exon 20 sequence.

-

Forward Primer (Mutant-Specific): Designed with its 3' end spanning the A775_G776insYVMA insertion, ensuring preferential amplification of the mutant allele. A deliberate mismatch at the penultimate base can increase specificity.

-

Common Reverse Primer: Designed to anneal downstream of the mutation site.

Protocol:

-

Reaction Setup:

-

Prepare two separate PCR reactions for each sample: one with the wild-type forward primer and one with the mutant-specific forward primer. Both reactions will contain the common reverse primer.

-

Each reaction should contain DNA template, the appropriate forward and reverse primers, dNTPs, PCR buffer, and hot-start Taq DNA polymerase.

-

-

PCR Amplification:

-

Initial Denaturation: 95°C for 10-15 minutes to activate the hot-start polymerase.

-

Cycling (40 cycles):

-

Denaturation: 95°C for 15-30 seconds.

-

Annealing: 58-62°C for 30-60 seconds (optimize for primer set).

-

Extension: 72°C for 30-60 seconds.

-

-

Final Extension: 72°C for 5-10 minutes.

-

-

Data Analysis:

-

Analyze the amplification plots (fluorescence vs. cycle number).

-

A positive signal in the reaction with the mutant-specific primer indicates the presence of the A775_G776insYVMA insertion.

-

The wild-type reaction serves as a control for DNA quality and amplification efficiency.

-

HER2 Exon 20 Mutation Analysis by Sanger Sequencing

Sanger sequencing can be used to confirm the presence of mutations identified by other methods or for de novo mutation discovery in a targeted region.

Materials:

-

Extracted DNA from FFPE tissue

-

PCR primers flanking HER2 exon 20

-

Taq DNA polymerase and dNTPs

-

PCR product purification kit

-

Sanger sequencing reagents (e.g., BigDye™ Terminator v3.1 Cycle Sequencing Kit)

-

Capillary electrophoresis instrument

Protocol:

-

PCR Amplification of HER2 Exon 20:

-

Amplify the entire exon 20 of the HER2 gene using primers designed to bind to the flanking intronic regions.

-

Perform PCR with an initial denaturation, followed by 35-40 cycles of denaturation, annealing, and extension, and a final extension step.

-

-

PCR Product Purification:

-

Run the PCR product on an agarose gel to confirm the correct size and purity.

-

Purify the PCR product to remove unincorporated primers and dNTPs using a commercial kit.

-

-

Cycle Sequencing:

-

Set up cycle sequencing reactions using the purified PCR product as a template, one of the PCR primers (either forward or reverse), and Sanger sequencing reagents.

-

Perform thermal cycling as per the sequencing kit's instructions.

-

-

Sequencing Product Purification:

-

Purify the cycle sequencing products to remove unincorporated dye terminators.

-

-

Capillary Electrophoresis:

-

Denature the sequencing products and run them on a capillary electrophoresis instrument.

-

-

Data Analysis:

-

Analyze the resulting electropherogram using sequencing analysis software.

-

Compare the sample sequence to the wild-type HER2 reference sequence to identify any insertions, deletions, or single nucleotide variants.

-

Visualizations

HER2 Signaling Pathway and this compound's Mechanism of Action

Caption: HER2 signaling pathway and this compound's inhibitory action.

Experimental Workflow for HER2 Mutation Detection

Caption: Workflow for detecting HER2 mutations from FFPE tissue.

Logical Framework for this compound Trial Eligibility

Caption: Decision tree for this compound clinical trial eligibility.

References

- 1. Non-small Cell Lung Cancer with EGFR or HER2 Exon 20 Insertion Mutations: Diagnosis and Treatment Options - PMC [pmc.ncbi.nlm.nih.gov]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. HER2/PI3K/AKT pathway in HER2-positive breast cancer: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kinase inhibitors of HER2/AKT pathway induce ERK phosphorylation via a FOXO-dependent feedback loop - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Predictive and Prognostic Role of RAS–RAF–MEK–ERK Pathway Alterations in Breast Cancer: Revision of the Literature and Comparison with the Analysis of Cancer Genomic Datasets - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Roles of the Raf/MEK/ERK and PI3K/PTEN/Akt/mTOR pathways in controlling growth and sensitivity to therapy-implications for cancer and aging - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | HER2 Exon 20 Insertion Mutations in Lung Adenocarcinoma: Case Series and Response to Pyrotinib [frontiersin.org]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. manuals.plus [manuals.plus]

- 11. Page not available | Thermo Fisher Scientific - HK [thermofisher.com]

- 12. oncomine.com [oncomine.com]

- 13. thermofisher.com [thermofisher.com]

- 14. accessdata.fda.gov [accessdata.fda.gov]

- 15. researchgate.net [researchgate.net]

Application Notes and Protocols: Zongertinib in Patient-Derived Xenograft (PDX) Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zongertinib (BI 1810631) is a potent and selective oral tyrosine kinase inhibitor (TKI) that irreversibly targets human epidermal growth factor receptor 2 (HER2).[1][2] It has demonstrated significant antitumor activity in preclinical models and clinical trials, particularly in non-small cell lung cancer (NSCLC) harboring HER2 mutations.[1][2][3] this compound's mechanism of action involves covalently binding to the HER2 receptor, including challenging exon 20 insertion mutations, thereby inhibiting downstream signaling pathways and sparing the wild-type epidermal growth factor receptor (EGFR), which helps in limiting associated toxicities.[1]

Patient-derived xenograft (PDX) models, where tumor tissue from a patient is implanted into an immunodeficient mouse, are a valuable tool in preclinical cancer research. These models closely recapitulate the heterogeneity and molecular characteristics of the original human tumor, making them highly relevant for evaluating the efficacy of targeted therapies like this compound. This document provides detailed application notes and protocols for the use of this compound in NSCLC PDX models.

Mechanism of Action and Signaling Pathway

This compound is a covalent inhibitor of HER2. By binding to the tyrosine kinase domain of both wild-type and mutated HER2 receptors, it effectively blocks the activation of downstream signaling cascades crucial for cell proliferation and survival, namely the MAPK and PI3K/AKT pathways.[1] Its high selectivity for HER2 over EGFR minimizes off-target effects commonly associated with other pan-ErbB inhibitors.[1]

Application in Patient-Derived Xenograft (PDX) Models

Preclinical studies have demonstrated the potent antitumor activity of this compound in HER2-dependent human NSCLC xenograft models.[1][2] Specifically, in a PDX model derived from an NSCLC patient with a HER2 exon 20 insertion mutation (HER2YVMA), designated as CTG-2543, this compound treatment led to significant tumor regression.[4]

Quantitative Data Summary

The following table summarizes the tumor growth inhibition data from the CTG-2543 NSCLC PDX model treated with this compound.

| Treatment Group | Dosage & Schedule | Mean Tumor Volume Change (%) | Tumor Growth Inhibition (TGI) (%) | Observations |

| Vehicle Control | N/A | Data not available | 0 | Progressive tumor growth |

| This compound | 30 mg/kg, twice daily (BID) | Tumor shrinkage | >100 | Significant tumor regression |

| Poziotinib | 1 mg/kg, once daily (QD) | Tumor shrinkage | >100 | Effective tumor shrinkage |

| Erlotinib | 75 mg/kg, once daily (QD) | Modest tumor growth | <100 | Modest tumor growth inhibition, no regression |

Data is compiled from preclinical studies on the CTG-2543 PDX model.[4]

Experimental Protocols

Establishment of Patient-Derived Xenograft (PDX) Model

This protocol outlines the general procedure for establishing an NSCLC PDX model.

Materials:

-

Fresh NSCLC tumor tissue from a patient, collected under sterile conditions.

-

6-8 week old immunodeficient mice (e.g., Athymic Nude-Foxn1nu or NOD scid gamma (NSG) mice).

-

Sterile surgical instruments.

-

Phosphate-buffered saline (PBS) or appropriate cell culture medium.

-

Matrigel (optional).

Procedure:

-

Tumor Tissue Collection: Obtain fresh tumor tissue from a consenting patient immediately after surgical resection. The tissue should be placed in a sterile container with PBS or culture medium on ice and processed as soon as possible.

-

Tumor Processing: In a sterile environment (e.g., a biological safety cabinet), wash the tumor tissue with cold PBS. Remove any non-tumor tissue. Mince the tumor into small fragments of approximately 2-3 mm³.

-

Implantation:

-

Anesthetize the mouse using an approved protocol.

-

Make a small incision in the skin on the flank of the mouse.

-

Create a subcutaneous pocket using blunt dissection.

-

(Optional) Mix the tumor fragment with Matrigel.

-

Place a single tumor fragment into the subcutaneous pocket.

-

Close the incision with surgical clips or sutures.

-

-

Monitoring: Monitor the mice regularly for tumor growth. Measure the tumor dimensions with calipers 2-3 times per week once the tumors become palpable.

-

Passaging: When the tumor volume reaches approximately 1000-1500 mm³, euthanize the mouse and aseptically remove the tumor. The tumor can then be processed and implanted into new host mice for expansion.

This compound Efficacy Study in PDX Models

This protocol describes a typical in vivo efficacy study of this compound in established NSCLC PDX models.

Materials:

-

Established NSCLC PDX-bearing mice with tumor volumes of 100-200 mm³.

-

This compound (BI 1810631).

-

Vehicle control (e.g., Natrosol).

-

Oral gavage needles.

-

Calipers for tumor measurement.

-

Analytical balance for weighing mice.

Procedure:

-

Cohort Formation: Once tumors in the PDX model reach a volume of approximately 100-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

-

Treatment Administration:

-

Prepare this compound formulation for oral administration. A dose of 30 mg/kg administered twice daily (BID) has been shown to be effective in the CTG-2543 PDX model.[4]

-

Administer this compound or vehicle control to the respective groups via oral gavage.

-

-

Tumor Growth and Health Monitoring:

-

Measure tumor dimensions with calipers and the body weight of each mouse 2-3 times per week.

-

Calculate tumor volume using the formula: (Length x Width²) / 2.

-

Monitor the general health of the animals daily.

-

-

Study Endpoint and Tissue Collection: The study may be terminated when tumors in the control group reach a predetermined size or after a fixed duration. At the endpoint, euthanize the mice and collect tumors and other relevant tissues for further analysis.

-

Pharmacodynamic (PD) and Biomarker Analysis:

-

Tumor lysates can be analyzed by Western blot or ELISA to assess the levels of phosphorylated HER2, AKT, and ERK to confirm target engagement and downstream pathway inhibition.[1]

-

Conclusion

The use of patient-derived xenograft models provides a robust platform for evaluating the in vivo efficacy of this compound against HER2-mutant NSCLC. The protocols and data presented in these application notes offer a framework for researchers to design and execute preclinical studies to further investigate the therapeutic potential of this compound. The significant tumor regression observed in the HER2YVMA-mutant PDX model underscores the promise of this compound as a targeted therapy for this patient population.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. This compound (BI 1810631), an Irreversible HER2 TKI, Spares EGFR Signaling and Improves Therapeutic Response in Preclinical Models and Patients with HER2-Driven Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cancernetwork.com [cancernetwork.com]

- 4. aacrjournals.org [aacrjournals.org]

Application Notes and Protocols: Phase 1 Clinical Trial Design for Zongertinib (Beamion LUNG-1)

For Researchers, Scientists, and Drug Development Professionals